![molecular formula C7H13NO B172490 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine CAS No. 153005-43-7](/img/structure/B172490.png)

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

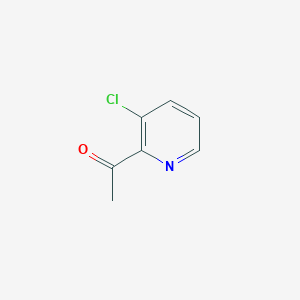

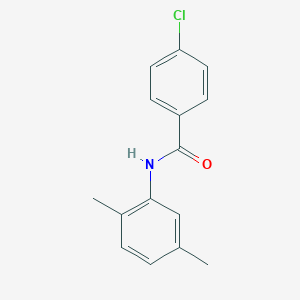

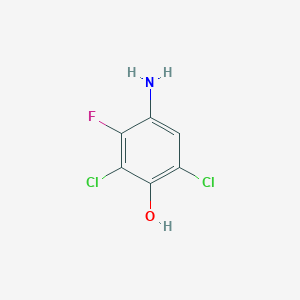

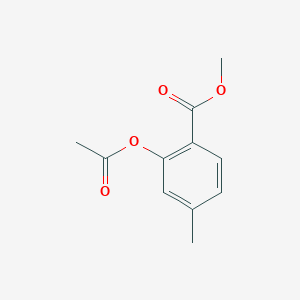

“1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is a chemical compound . It is also known as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol in which the hydroxy group is substituted by a (2-methylphenyl)methoxy group .

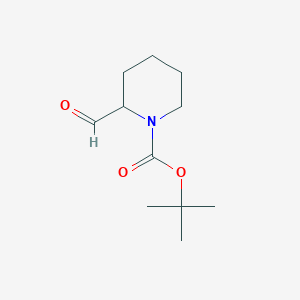

Synthesis Analysis

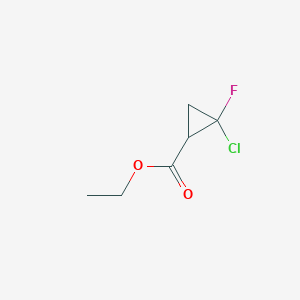

The synthesis of 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), which are similar to the compound , can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Molecular Structure Analysis

The molecular formula of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is C7H13NO . The structure of similar compounds, such as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol, has been studied .

Chemical Reactions Analysis

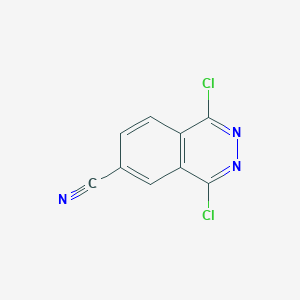

There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Also, novel 7-oxabicyclo [2.2.1]hept-5-en-2-yl derivatives have been synthesized using boron trifluoride diethyl etherate catalyzed Diels–Alder reaction .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Novel Carbocyclic Nucleoside Analogues : Derivatives of 7-oxabicyclo[2.2.1]heptane have been synthesized and tested for activity against Coxsackie virus. The process involved hydroboration, Diels–Alder reactions, and subsequent modifications to produce 6-chloropurine and thymine analogues, showcasing the compound's versatility in medicinal chemistry applications (Hřebabecký et al., 2009).

Antimicrobial and Antioxidant Screening : Novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives synthesized using boron trifluoride diethyl etherate catalyzed Diels-Alder reaction were screened for antibacterial and antioxidant activities. This illustrates the compound’s potential in developing new antimicrobial agents (Dhanapal et al., 2013).

Structural Characterization and Materials Science

Crystal Structure Analysis : The crystal structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate was characterized, providing insights into its molecular geometry and potential for materials science applications (Miró Vera et al., 2007).

Polymer Synthesis : The compound has been employed in ring-opening metathesis polymerization (ROMP) to generate polymers with potential applications in materials science, highlighting its utility in developing novel polymeric materials (Kwasek & Bogdał, 2014).

Biological Applications and Pharmacology

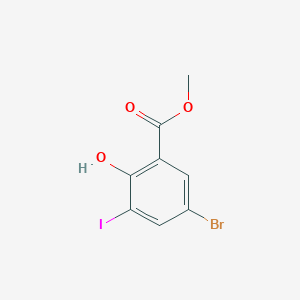

Synthesis of Bioactive Molecules : Research on the synthesis and structural characterization of derivatives, such as N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide, underscores the compound's relevance in creating bioactive molecules with potential pharmacological activities (Liang & Jian, 2014).

Natural Product Synthesis : The compound's derivatives have facilitated the rapid formation of complexity in the total synthesis of natural products, demonstrating their value as building blocks in synthetic organic chemistry (Schindler & Carreira, 2009).

Direcciones Futuras

The future directions for the study of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” and similar compounds are promising. These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds . They also permit to generate a wide chemodiversity in a highly stereoselective manner .

Propiedades

IUPAC Name |

7-oxabicyclo[2.2.1]heptan-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGOLKHCHFSFKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484056 |

Source

|

| Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine | |

CAS RN |

153005-43-7 |

Source

|

| Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)

![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)